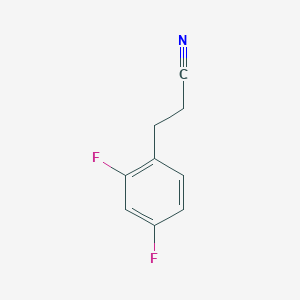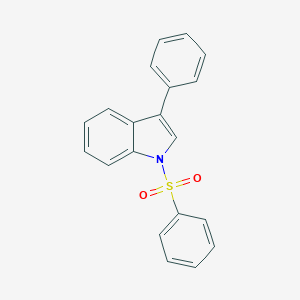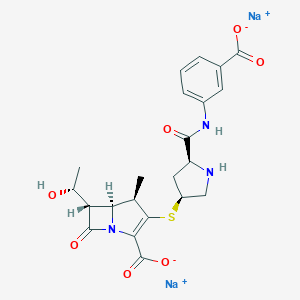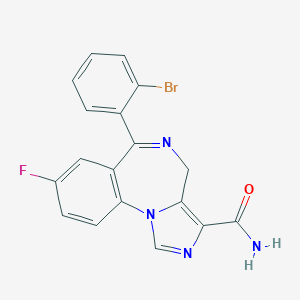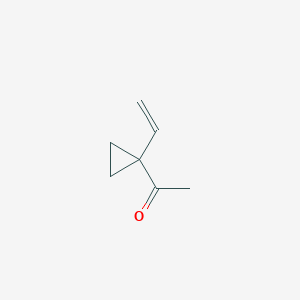
1-(1-Vinylcyclopropyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Vinylcyclopropyl)ethanone, also known as 1-Vinylcyclopropyl ketone (VCK), is an organic compound that is widely used in scientific research. It is a colorless liquid that has a unique chemical structure, which makes it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone varies depending on the biological process being studied. For example, it has been shown to inhibit acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. It has also been shown to modulate GABA receptors by binding to a specific site on the receptor and enhancing its activity. Additionally, it has been shown to activate TRPV1 channels, which are involved in pain perception and thermoregulation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone depend on the specific biological process being studied. For example, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Its modulation of GABA receptors can lead to anxiolytic and sedative effects, while its activation of TRPV1 channels can result in pain relief.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone in lab experiments is its unique chemical structure, which allows for the study of specific biological processes that cannot be studied with other compounds. Additionally, it is relatively easy to synthesize and has a high yield. However, one limitation of using VCK is its reactivity, which can lead to side reactions and the formation of unwanted byproducts.
List of
Direcciones Futuras
1. Synthesis of novel VCK derivatives with improved selectivity and potency.
2. Investigation of the effects of VCK on other neurotransmitter systems, such as dopamine and serotonin.
3. Study of the pharmacokinetics and pharmacodynamics of VCK in vivo.
4. Development of VCK-based therapeutics for the treatment of neurological and psychiatric disorders.
5. Investigation of the potential use of VCK as a pesticide or insecticide.
6. Study of the effects of VCK on cancer cells and its potential as an anticancer agent.
7. Investigation of the effects of VCK on the immune system and its potential as an immunomodulatory agent.
8. Study of the effects of VCK on the cardiovascular system and its potential as a cardiovascular drug.
9. Investigation of the effects of VCK on the gastrointestinal system and its potential as a gastrointestinal drug.
10. Development of new synthetic routes for the production of VCK and its derivatives.
Conclusion:
In conclusion, 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on VCK and its derivatives is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone involves the reaction of cyclopropylcarbinol with acetyl chloride in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of VCK. This method has been optimized to produce high yields of VCK with minimal side reactions.
Aplicaciones Científicas De Investigación
1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone has been widely used in scientific research due to its unique chemical structure and reactivity. It has been used as a tool for studying various biological processes, including the inhibition of acetylcholinesterase, the modulation of GABA receptors, and the activation of TRPV1 channels. It has also been used in the synthesis of other compounds, such as VCP derivatives and cyclopropane-fused heterocycles.
Propiedades
Número CAS |
146857-45-6 |
|---|---|
Nombre del producto |
1-(1-Vinylcyclopropyl)ethanone |
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-(1-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |
Clave InChI |
IDBSFPTUYPIMOT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C=C |
SMILES canónico |
CC(=O)C1(CC1)C=C |
Sinónimos |
Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



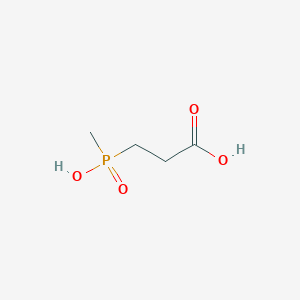
![Benzo[ghi]perylene](/img/structure/B138134.png)

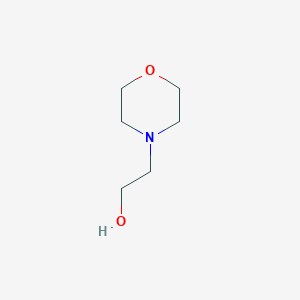
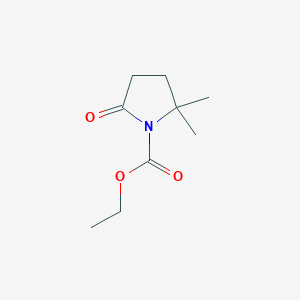
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
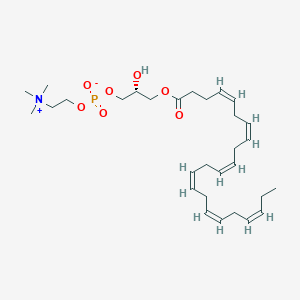
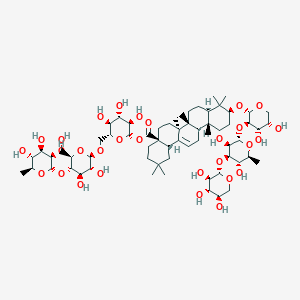
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
